5-amino-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
The compound’s solubility in various solvents could potentially influence its bioavailability .
Result of Action
Pyrazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles .
Molecular Mechanism
It is known to exhibit tautomerism, which may influence its reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1-methyl-1H-pyrazole-3-carboxylic acid using reducing agents such as tin(II) chloride or palladium on carbon . The reaction conditions often include an acidic medium and controlled temperature to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.
5-amino-1H-pyrazole-3-carboxylic acid: Similar but without the methyl group.
Uniqueness
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical modifications and applications. The methyl group further enhances its reactivity and potential for forming various derivatives .
This compound’s versatility and unique structure make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-amino-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPDBOCAWXPLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416037 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-53-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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